2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
Overview
Description
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, also known as 2,5,6-Triaminopyrimidin-4-ol sulphate, is a heterocyclic organic compound . It has a molecular formula of C4H7N5O.H2SO4 and a molecular weight of 239.21 . It appears as an off-white to light yellow solid .
Molecular Structure Analysis
The molecular structure of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate consists of 4 carbon atoms, 7 hydrogen atoms, 5 nitrogen atoms, 1 sulfur atom, and 4 oxygen atoms . The InChI Key is RSKNEEODWFLVFF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate has a boiling point of 277ºC at 760 mmHg and a melting point of over 300ºC . It has a density of 2.033 g/cm³ . It is very soluble in water .Scientific Research Applications
Hydrogen Sulfide in Plant Stress Tolerance
Hydrogen sulfide (H2S) plays a critical role in plant stress tolerance, including both biotic and abiotic stresses. It functions as a signaling molecule, influencing seed germination, plant growth, development, and various physiological processes. The production of H2S from different sources, its transformation in plants, and the involvement of transporters like SULTRs in sulfate uptake from soil are fundamental to understanding its beneficial effects in enhancing plant resilience to environmental stresses. This highlights the potential of H2S in agricultural applications, suggesting future research directions to explore its receptors and mechanisms in plant cells for stress adaptation (Ahmed et al., 2021).
Sulfate Reduction and Hydrogen Sulfide Production
Thermochemical sulfate reduction (TSR) is a key process in the formation of hydrogen sulfide in oil and gas fields, impacting the value of these resources. Understanding the geochemistry of TSR in oil field sediments is crucial for managing the high concentrations of hydrogen sulfide found in many fields. This review covers the theoretical and experimental aspects of TSR reactions, including sulfur and carbon isotope studies, and their significance to the geochemical system. It emphasizes the need for further experimental verification of proposed chemical mechanisms and their reinterpretation in geologic systems (Goldstein & Aizenshtat, 1994).
Hydrogen Sulfide in Hypertension Management
Hydrogen sulfide (H2S) exhibits antihypertensive properties and has been identified as a potential therapeutic target for managing hypertension. Deficiencies in H2S-producing enzymes are linked to hypertension, whereas administration of H2S donors can lower blood pressure and protect against organ damage. This suggests the potential of dietary sulfate or exogenous H2S donors as therapeutic strategies in hypertension management (van Goor et al., 2016).
Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria
Sulfate reduction in the gut is primarily performed by sulfate-reducing bacteria (SRB), which play a role in inflammatory bowel disease (IBD). The review compares assimilatory and dissimilatory sulfate reduction (DSR) processes in intestinal bacteria, focusing on gene expression and enzyme activity involved in these metabolic pathways. This knowledge is crucial for understanding the impact of sulfur metabolism on gut health and diseases (Kushkevych et al., 2020).
Sulfur Cycling and the Intestinal Microbiome
The anaerobic segment of the sulfur cycle in the gut, where hydrogen sulfide is produced, plays a significant role in microbial resistance to antibiotics and protection from reactive oxygen species. However, elevated concentrations of hydrogen sulfide may become toxic. This review focuses on the activities of sulfate-reducing bacteria and the enzymatic desulfhydration of cysteine by heterotrophic bacteria, contributing to hydrogen sulfide production in the gut (Barton et al., 2017).
Safety And Hazards
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUGBKWOBAOTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862708 | |
Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
CAS RN |
1603-02-7 | |
Record name | 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1603-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.